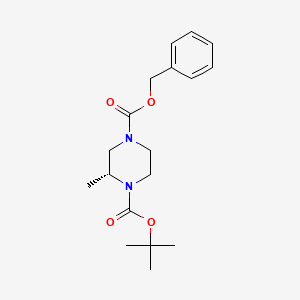

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFLVDKHKWYORF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-tert-Butyl 4-Benzyl-2-methylpiperazine-1-carboxylate: A Chiral Synthon for Advanced Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document delves into the core chemical and physical properties, synthesis, applications, and safety protocols associated with this compound, offering field-proven insights from a senior application scientist's perspective.

Core Compound Identity and Properties

(R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a key chiral intermediate, is distinguished by its piperazine core functionalized with a benzyl group at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a methyl group at the 2-position, which imparts chirality to the molecule.

Table 1: Physicochemical Properties of (R)-tert-Butyl 4-Benzyl-2-methylpiperazine-1-carboxylate

| Property | Value | Reference |

| CAS Number | 170033-58-6 | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [2] |

| Molecular Weight | 290.41 g/mol | [2] |

| IUPAC Name | tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate | [1] |

| Purity | Typically ≥95-98% | [2][3] |

| Appearance | Data not consistently available; likely a solid or oil. | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and dimethylformamide.[4] |

Strategic Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure piperazine derivatives is a cornerstone of modern medicinal chemistry.[1] The strategic placement of the Boc and benzyl protecting groups in the target molecule allows for selective chemical transformations at other positions of the piperazine ring. The synthesis of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate can be approached through several methodologies, primarily focusing on establishing and maintaining the stereocenter at the C-2 position.

Enantioselective Synthesis

Another strategy involves the enantioselective hydrogenation of a corresponding prochiral enamine or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.[5]

Chiral Resolution

A classical and industrially viable approach is the resolution of a racemic mixture of 4-benzyl-2-methylpiperazine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[6] Once the desired (R)-enantiomer of the 4-benzyl-2-methylpiperazine is isolated, it can be selectively protected with a Boc group to yield the final product.

Experimental Workflow: Chiral Resolution and Boc-Protection

Caption: Workflow for the synthesis via chiral resolution.

Spectroscopic Characterization

The structural confirmation of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate relies on standard spectroscopic techniques. While a publicly available spectrum for this specific compound is not available, the expected NMR signals can be inferred from closely related structures.

Expected ¹H NMR (CDCl₃) signals:

-

Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H).

-

Benzyl methylene protons : ~3.5 ppm (singlet, 2H).

-

Piperazine ring protons : A series of multiplets between ~2.0-4.0 ppm.

-

Methyl protons at the C-2 position: A doublet around ~1.1-1.3 ppm.

-

Boc group protons : A singlet at ~1.4-1.5 ppm (9H).

Expected ¹³C NMR (CDCl₃) signals:

-

Aromatic carbons : ~127-138 ppm.

-

Boc carbonyl carbon : ~155 ppm.

-

Boc quaternary carbon : ~79-80 ppm.

-

Piperazine and benzyl methylene carbons : ~45-65 ppm.

-

Methyl carbon : ~15-20 ppm.

-

Boc methyl carbons : ~28 ppm.

Applications in Medicinal Chemistry and Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a chiral center, as in (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, provides a powerful tool for medicinal chemists to explore the three-dimensional space of a biological target, often leading to improved potency, selectivity, and pharmacokinetic properties.[7]

Chiral 2-methylpiperazine derivatives are particularly valuable in the development of therapeutics targeting the central nervous system (CNS). The specific stereochemistry can significantly influence the binding affinity and functional activity at various receptors and enzymes. For instance, stereoisomers of chiral methyl-substituted aryl piperazinium compounds have been shown to exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine receptors.[7]

This building block is a valuable starting material for the synthesis of more complex molecules in drug discovery programs aimed at various therapeutic areas, including but not limited to:

-

Antipsychotics

-

Antidepressants

-

Kinase inhibitors for oncology

-

Antiviral agents

Logical Relationship: From Building Block to Bioactive Molecule

Caption: From chiral synthon to potential therapeutic.

Safety and Handling

As a fine chemical intended for research purposes, (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for handling similar piperazine derivatives should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media for chemical fires.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

This product is intended for research use only and is not for human or veterinary use.

Conclusion

(R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and strategically protected nitrogen atoms make it an ideal starting point for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important synthon in their drug discovery endeavors.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

- AK Scientific, Inc. Safety Data Sheet for (R)

- Nebe, M. M., Zinn, S., & Opatz, T. (2016).

-

PubChem. tert-Butyl (2R)-2-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available from: [Link]

- Chase Products Co. (2016).

- Merck Millipore. (2025).

-

Greenbook.net. SAFETY DATA SHEET. Available from: [Link]

- Sigma-Aldrich. (2025).

- Smolecule. (2023). Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2.

- PubChem. tert-Butyl (2R)-2-methylpiperazine-1-carboxylate.

- Advanced ChemBlocks. (S)

- Lab-Chemicals.Com. TERT-BUTYL (2S)

- TCI Chemicals. tert-Butyl (R)

- Stoltz, B. M., et al.

- Smolecule. (2023). 1-Benzyl-4-Boc-piperazine-2-carboxylic acid.

- Benchchem. Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.

- ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- ResearchGate. The medicinal chemistry of piperazines: A review | Request PDF.

- Wikipedia. Methylbenzylpiperazine.

- Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6884.

- SWGDRUG.org. (2005). BENZYLPIPERAZINE.

- ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;....

- Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(10), 1839-1851.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. (S)-tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate 95.00% | CAS: 169447-69-2 | AChemBlock [achemblock.com]

- 3. aksci.com [aksci.com]

- 4. 169447-70-5|(S)-tert-Butyl 2-methylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. us.evocdn.io [us.evocdn.io]

- 6. merckmillipore.com [merckmillipore.com]

- 7. assets.greenbook.net [assets.greenbook.net]

A Technical Guide to Chiral Piperazine Derivatives in Medicinal Chemistry

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms and a conformationally restrained six-membered ring, provide a versatile template for optimizing aqueous solubility, bioavailability, and target engagement.[3][4] When chirality is introduced to this scaffold, either on the ring carbons or on its substituents, a new dimension of molecular complexity and biological specificity is unlocked. This guide provides an in-depth exploration of the synthesis, application, and strategic importance of chiral piperazine derivatives, offering researchers and drug development professionals a technical resource grounded in field-proven insights and methodologies.

Introduction: The Convergence of a Privileged Scaffold and Chirality

The Piperazine Ring: A Staple in Medicinal Chemistry

The six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions is more than a simple chemical curiosity; it is a multi-billion dollar scaffold. Its prevalence in pharmaceuticals is a direct result of its advantageous properties. The two nitrogen atoms offer multiple points for substitution, allowing for the precise tuning of a molecule's properties to achieve desired pharmacokinetic (ADME) profiles and pharmacodynamic (target affinity) outcomes.[3] Furthermore, the pKa values of the nitrogens allow them to be protonated at physiological pH, enhancing water solubility and enabling critical ionic interactions with biological targets like G-protein coupled receptors (GPCRs) and kinases.[5]

The Chirality Mandate in Drug Design

Biological systems are inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, the interaction between a small molecule drug and its biological target is stereospecific. The two enantiomers of a chiral drug can exhibit vastly different biological profiles:

-

Eutomer: The enantiomer with the desired pharmacological activity.

-

Distomer: The enantiomer with less activity, no activity, or even undesired/toxic effects.

Regulatory bodies like the FDA now mandate that if a drug is chiral, its stereoisomers must be studied in detail, driving the need for robust methods to produce single-enantiomer drugs.[1] The exploration of carbon-substituted chiral piperazines, in particular, represents a significant and underexplored area of chemical space with immense therapeutic potential.[2][6]

Strategic Pathways to Enantiopure Piperazines

The synthesis of C-substituted chiral piperazines is a critical challenge that has been addressed through several elegant strategies. The choice of method often depends on factors such as scale, cost, desired stereochemistry, and the availability of starting materials.

Harnessing Nature's Toolkit: Chiral Pool Synthesis

This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as α-amino acids, as starting materials.[7][8] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final piperazine product. For example, α-amino acids can be converted into chiral 1,2-diamines, which then undergo cyclization to form the piperazine ring.[9][10] This method is highly effective for creating specific stereoisomers and is scalable.[11]

Precision Engineering: Asymmetric Catalytic Methods

Asymmetric catalysis is a powerful tool for generating chirality, often achieving high enantioselectivity with only a small amount of a chiral catalyst. Key methods include:

-

Asymmetric Hydrogenation: The direct hydrogenation of pyrazine or pyrazinone precursors using chiral iridium or palladium catalysts can produce highly enantioenriched piperazines and piperazinones.[12][13] This is an atom-economical approach.

-

Palladium-Catalyzed Allylic Alkylation: This method allows for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[14][15]

-

Tandem Reactions: One-pot procedures combining reactions like hydroamination and asymmetric transfer hydrogenation offer an efficient route to chiral piperazines from simple aminoalkyne substrates.[16]

Other Key Strategies

-

Chiral Auxiliary-Based Synthesis: A chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. This method is reliable but often requires additional synthetic steps for attachment and removal.[6]

-

Resolution: This involves separating a racemic mixture of piperazines. It can be achieved through classical methods, such as forming diastereomeric salts with a chiral resolving agent, or through enzymatic or chromatographic techniques (e.g., HPLC with a chiral stationary phase).[14][15]

Diagram: Core Synthetic Strategies

The following diagram illustrates the primary routes medicinal chemists employ to access enantiopure piperazine derivatives.

Caption: A flowchart of the main strategies for chiral piperazine synthesis.

Data Presentation: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Typical ee (%) |

| Chiral Pool Synthesis | Cost-effective, predictable stereochemistry, scalable.[11] | Limited to the stereochemistry and structure of available starting materials. | >99% |

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope, atom-economical.[16] | Catalyst development can be complex and costly; optimization is often required. | 85% to >99%[13][17] |

| Chiral Auxiliary | Reliable and predictable, well-established methodologies. | Requires additional steps for attachment/removal, not atom-economical. | >95%[6] |

| Chiral Resolution | Applicable to a wide range of compounds, can be used late-stage. | Theoretical maximum yield is 50% (for one enantiomer), can be resource-intensive. | >99% |

Chiral Piperazines in Action: Therapeutic Case Studies

The strategic incorporation of chiral piperazine moieties has been instrumental in the success of numerous drugs across different therapeutic areas.

Oncology: Imatinib (Gleevec®) Analogues

Imatinib is a blockbuster tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[2] While imatinib itself contains an achiral N-methylpiperazine, extensive research has focused on creating analogues with chiral, C-substituted piperazines to explore new chemical space and improve properties.[14] For instance, the Stoltz group developed a catalytic asymmetric synthesis to produce α-tertiary piperazines.[15] When these novel chiral fragments were incorporated into imatinib analogues, the resulting compounds exhibited comparable antiproliferative activity, demonstrating that the core kinase-binding pharmacophore can tolerate significant three-dimensional elaboration on the piperazine ring. This opens up new avenues for designing next-generation kinase inhibitors with potentially improved selectivity or resistance profiles.[14][15]

Antivirals: Indinavir (Crixivan®)

Indinavir is an HIV protease inhibitor that played a crucial role in the development of highly active antiretroviral therapy (HAART). A key structural feature of Indinavir is its (R)-α-secondary piperazine moiety.[14] The stereochemistry at this position is critical for fitting into the active site of the HIV protease enzyme. Synthetic strategies often rely on asymmetric lithiation-trapping of N-Boc piperazines using chiral ligands like (-)-sparteine to establish this vital stereocenter.[18]

Diagram: Stereoselective Receptor Binding

This diagram illustrates why chirality is critical for drug-target interactions.

Caption: Conceptual model of a eutomer vs. a distomer interacting with a receptor.

CNS Agents: Cariprazine (Vraylar®)

Cariprazine is a third-generation antipsychotic used for schizophrenia and bipolar disorder, acting as a dopamine D2/D3 receptor partial agonist. The core structure features a chiral trans-1,4-disubstituted cyclohexane ring attached to a piperazine. The synthesis of cariprazine requires careful control of stereochemistry. One patented process involves an aza-Michael cyclization using a chiral phase transfer catalyst to set the stereocenter on a precursor, which is later elaborated into the final drug.[19] This stereochemical configuration is crucial for its specific receptor binding profile and efficacy.

| Drug (Brand Name) | Therapeutic Area | Role of Chiral Piperazine Moiety |

| Indinavir (Crixivan®) | Antiviral (HIV) | (R)-α-secondary piperazine is essential for binding to HIV protease active site.[14] |

| Aprepitant (Emend®) | Antiemetic | Contains a chiral morpholine (a related heterocycle), with synthetic routes often proceeding through chiral piperazinone intermediates.[17] |

| Cariprazine (Vraylar®) | Antipsychotic | The stereochemistry of the molecule, linked via a piperazine, dictates its D2/D3 receptor partial agonist activity.[19] |

Experimental Corner: A Representative Protocol

The following protocol is a generalized example for the synthesis of a chiral piperazine derivative starting from an amino acid, based on methodologies described in the literature.[6][9]

Objective: Synthesis of an enantiopure N,N'-diprotected 2-substituted piperazine from a chiral α-amino acid.

Methodology:

-

Step 1: Reduction of the Amino Acid.

-

To a stirred solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add borane dimethyl sulfide complex (BH3·SMe2, 2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure to yield the crude N-Boc-L-phenylalaninol.

-

-

Step 2: Conversion to Diamine Precursor (via Mesylation and Azide Displacement).

-

Dissolve the crude amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise and stir for 2 hours.

-

Wash the reaction with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate to give the crude mesylate.

-

Dissolve the crude mesylate in DMF, add sodium azide (NaN3, 3.0 eq), and heat the mixture to 80 °C for 16 hours.

-

After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

-

Dissolve the resulting azide in methanol and hydrogenate over 10% Pd/C under a hydrogen atmosphere (balloon pressure) for 12 hours to yield the chiral 1,2-diamine.

-

-

Step 3: Cyclization to Piperazine Ring.

-

The key transformation involves an aza-Michael addition between the chiral 1,2-diamine and an appropriate C2-synthon, such as 2-bromoethyl-diphenylsulfonium triflate, followed by cyclization to form the orthogonally protected piperazine.[11]

-

Self-Validation Note: Each step should be monitored by TLC or LC-MS to ensure complete conversion. The enantiomeric purity of the final product should be confirmed by chiral HPLC analysis.

Future Horizons: The Evolving Landscape

The field of chiral piperazine synthesis is rapidly advancing, with a focus on increasing efficiency and accessing novel structural motifs. A major thrust is the development of methods for the direct C-H functionalization of the piperazine ring.[2] This strategy avoids the need for pre-functionalized substrates, allowing for the late-stage introduction of substituents, which is highly valuable in drug discovery for rapid SAR exploration. Furthermore, new catalytic systems, including photoredox and iridium catalysis, are enabling previously challenging transformations and the construction of complex, multi-substituted piperazines with high stereocontrol.[20]

Conclusion

Chiral piperazine derivatives remain at the forefront of medicinal chemistry due to their proven track record in successful therapeutics and their vast, untapped potential. The convergence of this privileged scaffold with the principles of stereoselective synthesis provides a powerful platform for the discovery of next-generation drugs. As synthetic methodologies become more sophisticated, allowing for the precise construction of complex, three-dimensional piperazine structures, we can expect to see these versatile building blocks play an even greater role in addressing unmet medical needs.

References

-

Georgiou, I., & Detsi, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]

-

Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(45), 12290-12294. Available at: [Link]

-

Georgiou, I., & Detsi, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

-

Reddy, S. M., Anoosha, K., & Rao, G. B. D. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. The Role of Asymmetric Synthesis in Drug Discovery, 96-119. Available at: [Link]

-

Pelliccia, S., Di Mauro, G., & D'Acquarica, I. (2016). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Medicinal Chemistry Communications, 7(6), 1046-1059. Available at: [Link]

-

Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie (International ed. in English), 53(45), 12290-4. Available at: [Link]

-

Singh, S., & Singh, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Zhai, L., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. Available at: [Link]

-

Georgiou, I., & Detsi, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

-

Reyes-Gutiérrez, P. E., Zepeda-Velázquez, C. A., & Juaristi, E. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2958-2967. Available at: [Link]

-

Niu, D., & Buchwald, S. L. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry, 83(22), 14008-14015. Available at: [Link]

-

Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical biology & drug design. Available at: [Link]

-

Bures, J., & Martin-Gago, P. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3505-3512. Available at: [Link]

-

Unknown Author. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

-

Reddy, S. M., Anoosha, K., & Rao, G. B. D. (n.d.). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science. Available at: [Link]

-

Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

-

Stead, D., O'Brien, P., & Sanderson, A. J. (2011). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 133(12), 4474-4483. Available at: [Link]

-

Georgiou, I., & Detsi, A. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6039. Available at: [Link]

-

Wang, Y., Zhang, Z., Fu, W., & Zhang, X. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6297-6302. Available at: [Link]

-

Kumar, A., Sharma, S., & Kumar, A. (2018). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European journal of medicinal chemistry, 156, 1-21. Available at: [Link]

-

van den Bedem, J. W., van der Heijden, C. C. M., Leijten, M., Wijdeven, M. A., & Rutjes, F. P. J. T. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 12(35), 6826-6831. Available at: [Link]

-

Unknown Author. (2024). Exploring pharmacological significance of piperazine scaffold. Ayurlog: National Journal of Research in Ayurved Science. Available at: [Link]

-

Ferlin, M. G., Cacciari, B., & Spalluto, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1585. Available at: [Link]

-

Unknown Author. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]

-

Unknown Author. (n.d.). Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. ResearchGate. Available at: [Link]

-

Akhtar, M. J., Ali, Z., & Hassan, M. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current pharmaceutical design, 26(35), 4373-4385. Available at: [Link]

-

Zhou, Y.-G., & Zhang, W. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082-3085. Available at: [Link]

-

Touvannas, M., Tummatorn, J., & Tarselli, M. A. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(20), 4787. Available at: [Link]

-

Unknown Author. (n.d.). Piperazine. Wikipedia. Available at: [Link]

-

Unknown Author. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. Available at: [Link]

-

Lee, J. Y., & Lee, J. (2020). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 25(18), 4296. Available at: [Link]

-

Papke, R. L., Horenstein, N. A., & Stokes, C. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS chemical neuroscience, 14(23), 4272-4284. Available at: [Link]

-

Unknown Author. (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. Available at: [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 15. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Introduction: The Central Role of N-Boc-Piperazine in Modern Synthesis

An In-depth Technical Guide to the Properties and Applications of Boc-Protected Piperazines

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has solidified its position as a cornerstone in medicinal chemistry and organic synthesis.[1] Its structure, which features a piperazine ring with one nitrogen atom masked by a robust tert-butyloxycarbonyl (Boc) group, presents a unique combination of stability and reactivity. This configuration allows for the selective functionalization of the free secondary amine, making it an indispensable building block for creating complex molecular architectures.[1][2] The piperazine moiety itself is recognized as a "privileged scaffold," frequently appearing in drugs targeting a wide range of conditions, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1][2]

This guide offers a comprehensive exploration of the essential properties of N-Boc-piperazine, from its fundamental physicochemical characteristics to its versatile applications in synthetic chemistry. We will delve into validated protocols for its synthesis, functionalization, and deprotection, providing field-proven insights into optimizing these critical transformations for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Properties

A foundational understanding of N-Boc-piperazine's properties is crucial for its effective use in the laboratory. It is typically a white to light yellow crystalline solid, stable under standard conditions but requiring refrigerated and dry storage for optimal long-term preservation.[3][4] The Boc group's electron-withdrawing nature significantly reduces the nucleophilicity of the nitrogen it protects, which is the key to enabling selective reactions at the other nitrogen atom.[4]

Data Presentation: Physicochemical Properties of 1-Boc-Piperazine

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [1][3] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][3][4] |

| Molecular Weight | 186.25 g/mol | [1][3][4] |

| Appearance | White to yellowish crystalline solid | [1][3] |

| Melting Point | 43-49 °C | [3][4][5] |

| Boiling Point | 258 °C at 760 mmHg | [3][4] |

| Density | 1.03 g/cm³ | [3][4] |

| Flash Point | 109.8 °C | [3][4] |

| pKa (predicted) | 8.45 ± 0.10 | [5] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and water | [1][5] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The nine protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm. The eight piperazine protons on the ring carbons resonate as two multiplets, often centered around 2.8 ppm (protons adjacent to the free NH) and 3.4 ppm (protons adjacent to the N-Boc group). The NH proton itself usually appears as a broad singlet.[6][7]

-

IR Spectroscopy: The infrared spectrum will show a characteristic N-H stretch for the secondary amine in the range of 3400-3500 cm⁻¹. Strong C=O stretching from the carbamate group is observed around 1680-1700 cm⁻¹.[6][8]

Synthesis of Mono-Boc-Protected Piperazine: Achieving Selectivity

The primary challenge in synthesizing 1-Boc-piperazine is the inherent symmetry of the starting material, piperazine, which can lead to the formation of the undesired 1,4-di-Boc-piperazine byproduct.[4] Several strategies have been developed to favor mono-protection.

Experimental Protocols: Synthesis Methodologies

Protocol 1: Direct Protection with (Boc)₂O This is the most straightforward method but often results in mixtures and lower yields of the desired mono-protected product due to the competing di-substitution.[5][9]

-

Rationale: This method relies on a slow addition of the Boc anhydride to an excess of piperazine to statistically favor mono-protection.

-

Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM).

-

Procedure:

-

Work-up: The solvent is removed, and the residue is partitioned between water and DCM. The desired mono-Boc-piperazine is extracted into the organic phase, while excess piperazine and the di-Boc byproduct have different solubilities, allowing for separation.[11]

Protocol 2: High-Yield Synthesis from Diethanolamine For industrial-scale production, a more efficient three-step synthesis starting from diethanolamine provides superior yields (>93.5%) and purity.[9]

-

Rationale: This approach builds the piperazine ring with one nitrogen already protected, circumventing the selectivity issue entirely.

-

Procedure Overview:

-

Chlorination: React diethanolamine with a chlorinating agent like thionyl chloride to generate bis(2-chloroethyl)amine.[4][12]

-

Boc Protection: React the bis(2-chloroethyl)amine intermediate with (Boc)₂O under basic conditions.[4][12]

-

Cyclization: Treat the resulting carbamate with ammonia to induce cyclization, forming the N-Boc-piperazine ring.[9][12]

-

Caption: General workflow for the synthesis of 1-Boc-piperazine.

Reactivity and Key Synthetic Transformations

The synthetic utility of N-Boc-piperazine stems from the nucleophilicity of its unprotected secondary amine. This site serves as a versatile handle for a wide range of C-N bond-forming reactions.

Caption: Key functionalization pathways of N-Boc-piperazine.

Experimental Protocols: Functionalization Reactions

Protocol 3: N-Alkylation with Alkyl Halides This is a classic method for introducing alkyl substituents onto the piperazine core.[2]

-

Rationale: The reaction proceeds via a standard Sₙ2 mechanism. A base is required to neutralize the hydrohalic acid generated during the reaction, preventing the protonation and deactivation of the starting material.

-

Materials: N-Boc-piperazine, Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF).

-

Procedure:

-

Dissolve N-Boc-piperazine (1.0 equiv.) and the base (1.5-2.0 equiv.) in the chosen solvent.

-

Add the alkyl halide (1.0-1.2 equiv.) to the mixture at room temperature.[2]

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir until completion, as monitored by TLC or LC-MS.

-

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in a solvent like DCM or Ethyl Acetate and washed with water to remove the base and salts. The organic layer is then dried and concentrated to yield the N-alkylated product.[2]

Protocol 4: Reductive Amination Reductive amination is a powerful and often preferred method for N-alkylation, especially for introducing more complex or sterically hindered groups.[13]

-

Rationale: This two-step, one-pot process involves the initial formation of an iminium ion intermediate between the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a common choice as it is selective for the iminium ion over the starting carbonyl.[14]

-

Materials: N-Boc-piperazine, Aldehyde or Ketone, Sodium triacetoxyborohydride (STAB), Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE)).

-

Procedure:

-

Dissolve N-Boc-piperazine (1.0 equiv.) and the aldehyde/ketone (1.0-1.1 equiv.) in the solvent.

-

Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Add STAB (1.5-2.0 equiv.) portion-wise to the mixture.

-

Continue stirring at room temperature for several hours or overnight until the reaction is complete.

-

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Protocol 5: Buchwald-Hartwig Amination This palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing N-aryl piperazines, which are prevalent scaffolds in pharmaceuticals.[15]

-

Rationale: The reaction creates a C-N bond between the piperazine nitrogen and an aryl halide. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides.[15]

-

Materials: Aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XantPhos, BINAP), Base (e.g., NaO-t-Bu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).[15]

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the aryl halide, N-Boc-piperazine, and the base.[15]

-

Add the anhydrous solvent, followed by the palladium source and the ligand.

-

Seal the tube and heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.[15]

-

-

Work-up: Cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[15]

The Critical Deprotection Step: Unveiling the Second Amine

The facile removal of the Boc group under acidic conditions is a key feature of this protection strategy, revealing the second piperazine nitrogen for further functionalization or to yield the final product.[2] The choice of acid and solvent depends on the presence of other acid-sensitive groups in the molecule.[16]

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols: Deprotection Methods

Protocol 6: Deprotection using TFA in DCM This is a widely used and highly effective method for Boc removal.[16][17]

-

Rationale: Trifluoroacetic acid (TFA) is a strong acid that readily cleaves the tert-butyl carbamate. Dichloromethane (DCM) is an excellent solvent for most organic substrates.

-

Materials: Boc-protected piperazine derivative, Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure:

-

Work-up: Remove the excess TFA and DCM under reduced pressure. The resulting residue is the trifluoroacetate salt of the piperazine. To obtain the free base, dissolve the residue in water/DCM and basify with saturated aqueous NaHCO₃ until the aqueous layer is basic. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.[17]

Protocol 7: Deprotection using HCl in Dioxane This method is another common alternative, often yielding a hydrochloride salt that can be easily isolated by precipitation.[16][17]

-

Rationale: Gaseous HCl dissolved in an organic solvent like dioxane provides anhydrous acidic conditions suitable for deprotection. This can be advantageous if the TFA salt proves difficult to handle.[16]

-

Materials: Boc-protected piperazine derivative, 4M HCl in 1,4-dioxane solution, Methanol or Dioxane, Diethyl ether.

-

Procedure:

-

Dissolve the Boc-protected compound (1.0 equiv.) in a minimal amount of methanol or dioxane.

-

Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[17]

-

Stir for 1-3 hours. Often, the hydrochloride salt will precipitate directly from the reaction mixture.

-

-

Work-up: The solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[17] A basic work-up, similar to the TFA protocol, is required to isolate the free amine.

Troubleshooting & Field-Proven Insights

| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |

| Incomplete Reaction | - Insufficient acid- Reaction time too short- Low temperature- Poor solubility | - Increase equivalents of acid (TFA or HCl).- Extend reaction time, monitoring by LC-MS.- Gently heat the reaction (e.g., to 40-50 °C).- Try a different solvent system for better solubility. | [17] |

| Side Product Formation | - Degradation of other acid-sensitive groups (e.g., esters, acetals). | - If possible, use a milder deprotection method or a different orthogonal protecting group for other functionalities.- Carefully control reaction time and temperature to minimize degradation. | [16][17] |

| Difficult Work-up | - TFA salt is oily or hard to handle. | - Consider using HCl in dioxane to form a crystalline hydrochloride salt that can be filtered. | [16] |

Orthogonal Protection Strategies

In complex, multi-step syntheses, it is often necessary to use multiple protecting groups that can be removed selectively without affecting others. This concept is known as orthogonality.[18] While Boc is acid-labile, other groups are removed under different conditions, providing synthetic flexibility.

| Protecting Group | Abbreviation | Deprotection Condition | Orthogonality to Boc |

| tert-Butyloxycarbonyl | Boc | Strong Acid (TFA, HCl) | - |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal. Stable to acid and base. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., 20% Piperidine in DMF) | Orthogonal. Ideal for solid-phase synthesis. |

Conclusion

N-Boc-piperazine is far more than a simple building block; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its well-defined physicochemical properties, coupled with robust and adaptable protocols for its synthesis, functionalization, and deprotection, have cemented its crucial role in drug discovery and development.[1] By understanding the principles behind its reactivity and the practical nuances of its application, researchers can leverage this scaffold to efficiently construct novel and complex molecules with significant therapeutic potential.

References

- Technical Support Center: Deprotection of Boc-Protected Piperazines. (2025). Benchchem.

- Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. (2025). Benchchem.

- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. (2025). Benchchem.

- Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). Benchchem.

- Technical Support Center: N-Boc Deprotection of Piperazine Deriv

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- Synthesis method of N-Boc piperazine. (2018).

- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. (n.d.). DayangChem.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.

- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2013). Journal of the American Chemical Society.

- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. (2025). Benchchem.

- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. (2025). Benchchem.

- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2015). New Journal of Chemistry.

- 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025). Protheragen.

- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern

- Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. (2016). ACS Omega.

- The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.

- A kind of synthetic method of N-Boc piperazines. (2018).

- 1-boc Piperazine. (n.d.). lifechem pharma.

- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Journal of Visualized Experiments.

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). Organic Letters.

- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2016).

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2016). White Rose Research Online.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).

- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025).

- 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv

- Application Notes and Protocols for Boc-Protection of Piperazine Deriv

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- 1-Boc-piperazine 97 57260-71-6. (n.d.). Sigma-Aldrich.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- tert-Butyl piperazine-1-carboxyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. innospk.com [innospk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. jgtps.com [jgtps.com]

- 7. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]

- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate molecular weight

An In-depth Technical Guide on (R)-4-Benzyl-1-Boc-2-methylpiperazine: Physicochemical Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of (R)-4-Benzyl-1-Boc-2-methylpiperazine, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document will delve into its core physicochemical properties, established synthetic strategies, analytical characterization, and its critical role in modern medicinal chemistry.

Compound Identification and Physicochemical Properties

The nomenclature for complex organic molecules can sometimes be ambiguous. The topic specifies "(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate". Based on a comprehensive analysis of chemical databases and supplier information, the most probable intended compound is (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate . The "-4-carboxylate" suffix in the initial query is likely a misinterpretation of the structure, where the nitrogen at the 4-position is substituted with a benzyl group, and the nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group.

This chiral piperazine derivative is a valuable scaffold in the synthesis of pharmacologically active molecules. The presence of the chiral center at the 2-position, combined with the orthogonal protecting groups (Boc and Benzyl), allows for precise, stepwise modifications, making it a versatile intermediate in the construction of complex drug candidates.[1]

Key Physicochemical Data

A summary of the essential physicochemical properties for (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is presented below.

| Property | Value | Source |

| Molecular Weight | 290.41 g/mol | [2][3] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [2][3] |

| IUPAC Name | tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate | [3] |

| CAS Number | 169447-69-2 (for the (S)-enantiomer, R-enantiomer may vary) | [3] |

| Appearance | Typically a solid at room temperature | [2] |

| Solubility | Generally soluble in organic solvents like dichloromethane and dimethylformamide | [4] |

The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs.[5] The introduction of chirality into the piperazine scaffold offers significant advantages in drug design by:

-

Modulating Physicochemical Properties: Altering lipophilicity and polarity to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7]

-

Enhancing Biological Activity and Selectivity: Creating specific three-dimensional orientations that lead to higher affinity and selectivity for biological targets, such as receptors and enzymes.[6]

-

Improving Pharmacokinetic Properties: Influencing metabolic stability and half-life.[6]

The subject molecule, with its defined (R)-stereochemistry, provides a rigid and predictable framework that medicinal chemists can exploit to optimize lead compounds and develop novel therapeutics with improved efficacy and safety profiles.[5]

Synthesis and Manufacturing Workflow

The synthesis of enantiomerically pure 2-substituted piperazines is a critical process for their application in pharmaceutical development. A common and scalable strategy involves starting from readily available chiral α-amino acids, which ensures the stereochemical integrity of the final product.[1]

General Synthetic Strategy

A representative synthetic pathway to obtain orthogonally protected chiral 2-methylpiperazines is outlined below. The choice of protecting groups is crucial; the Boc group is labile under acidic conditions, while the benzyl group is typically removed via hydrogenation. This orthogonality allows for selective deprotection and functionalization at either nitrogen atom.

Experimental Protocol: Representative Synthesis

-

Starting Material: The synthesis often commences with an (R)-α-amino acid, such as (R)-alanine, which provides the chiral center.

-

Amine Protection: The amino group of the starting amino acid is protected, for instance, with a tosyl (Ts) group.

-

Reduction: The carboxylic acid is reduced to a primary alcohol.

-

Activation & Azide Formation: The alcohol is activated (e.g., mesylation) and subsequently converted to an azide.

-

Reduction of Azide: The azide is reduced to a primary amine, forming a chiral 1,2-diamine derivative.

-

Cyclization: The key ring-forming step is an aza-Michael addition between the chiral diamine and a suitable two-carbon electrophile to form the piperazine ring.[1]

-

Orthogonal Protection: The secondary amines of the piperazine ring are then protected with Boc and Benzyl groups in a controlled manner to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of chiral 2-substituted piperazines.

Caption: Generalized synthetic workflow for chiral 2-methylpiperazines.

Analytical Characterization and Quality Control

Ensuring the chemical purity and stereochemical integrity of (R)-4-Benzyl-1-Boc-2-methylpiperazine is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environments.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (290.41 g/mol ) and can be used to analyze fragmentation patterns, further corroborating the structure.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric purity (or enantiomeric excess, ee). The compound is run on a chiral stationary phase designed to separate the (R) and (S) enantiomers, allowing for their quantification.

-

Melting Point: The melting point range can serve as an indicator of purity.

Analytical Workflow Diagram

The diagram below outlines the standard workflow for the analytical quality control of the final product.

Caption: Standard analytical workflow for quality control.

Conclusion

(R)-4-Benzyl-1-Boc-2-methylpiperazine is a high-value, versatile building block for drug discovery and development. Its well-defined stereochemistry and orthogonal protecting groups provide medicinal chemists with a powerful tool for synthesizing complex, chiral molecules. The robust synthetic routes starting from natural amino acids and the rigorous analytical methods used for its characterization ensure a reliable supply of this critical intermediate for the pharmaceutical industry. The strategic incorporation of such chiral scaffolds continues to be a promising avenue for the discovery of next-generation therapeutics.[6][8]

References

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme, DOI: 10.1055/s-0043-1764218.

- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (n.d.).

- 1-Benzyl-4-Boc-piperazine-2-carboxylic acid. (2023). Smolecule.

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Royal Society of Chemistry.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).

- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- 4-Benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester. (n.d.). Sigma-Aldrich.

- (S)

Sources

- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 4-Benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester AldrichCPR 120737-77-1 [sigmaaldrich.com]

- 3. (S)-tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate 95.00% | CAS: 169447-69-2 | AChemBlock [achemblock.com]

- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate: A Chiral Scaffold for Modern Drug Discovery

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents due to its favorable physicochemical properties and ability to modulate biological activity.[1] The introduction of chirality into the piperazine core significantly expands the accessible chemical space, allowing for enhanced target specificity and improved pharmacological profiles. This in-depth technical guide focuses on a key chiral building block: tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate. We will elucidate its precise chemical identity, provide validated synthetic protocols, detail its characterization, and explore its strategic application in the synthesis of complex, high-value molecules for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chiral intermediates in their synthetic programs.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance. The topic compound, often referred to by its common name (R)-4-Benzyl 1-Boc-2-methylpiperazine, is systematically named according to IUPAC nomenclature.

IUPAC Name: tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate

Chemical Structure:

Caption: Chemical structure of tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate.

Key Structural Features:

-

Piperazine Core: A six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.

-

(R)-Chiral Center: A methyl group at the C2 position establishes a chiral center with (R)-stereochemistry. This specific stereoisomerism is critical for selective interaction with biological targets.

-

Orthogonal Protection: The two nitrogen atoms are differentially protected.

-

N1-Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, allowing for its selective removal under acidic conditions without affecting the N4-benzyl group.

-

N4-Benzyl Group: The benzyl (Bn) group is a stable protecting group that can be removed under hydrogenolysis conditions, providing an orthogonal deprotection strategy. This dual protection allows for sequential and selective functionalization at either nitrogen atom, a crucial feature in multi-step syntheses.

-

Synthesis Strategy and Methodologies

The synthesis of this chiral building block is a multi-step process that requires careful control of stereochemistry. A common and efficient strategy involves the initial construction of the chiral piperazine core followed by functionalization. The following outlines a validated synthetic approach, starting from the readily available chiral precursor, (R)-tert-butyl 2-methylpiperazine-1-carboxylate.

Synthetic Workflow Overview

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol: N-Benzylation of (R)-tert-butyl 2-methylpiperazine-1-carboxylate

This protocol details the selective N-benzylation at the less sterically hindered and more nucleophilic N4 position. Direct alkylation with benzyl bromide is a robust and scalable method.

Materials and Reagents:

-

(R)-tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration).

-

Reagent Addition: While stirring vigorously at room temperature, add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 60 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr).

-

Rinse the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Dissolve the resulting crude residue in dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate as a pale yellow oil.

Causality and Experimental Choices:

-

Base Selection (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to act as a proton scavenger for the HCl generated during the reaction. Its heterogeneity simplifies the workup, as it can be easily removed by filtration.

-

Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophilic amine.

-

Orthogonal Protection Rationale: The synthesis of the starting material, (R)-tert-butyl 2-methylpiperazine-1-carboxylate, is typically achieved from L-alanine, establishing the (R)-stereocenter early in the synthetic sequence. The Boc group is introduced to protect one nitrogen, directing the subsequent benzylation to the remaining free secondary amine.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds found in the literature.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), ~4.0 (m, 1H, N-CH-CH₃), 3.55 (s, 2H, Ar-CH₂-N), ~3.0-2.8 (m, 2H, piperazine ring CH), ~2.7-2.5 (m, 2H, piperazine ring CH), ~2.2-2.0 (m, 2H, piperazine ring CH), 1.45 (s, 9H, C(CH₃)₃), 1.15 (d, 3H, CH-CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~154.5 (C=O, Boc), ~138.0 (Ar-C, quat.), ~129.0 (Ar-CH), ~128.2 (Ar-CH), ~127.0 (Ar-CH), ~79.5 (C(CH₃)₃), ~63.0 (Ar-CH₂), ~55-45 (piperazine ring carbons), ~28.4 (C(CH₃)₃), ~15.0 (CH-CH₃). |

| Mass Spec. (ESI+) | m/z: Calculated for C₁₇H₂₆N₂O₂ [M+H]⁺: 291.20. |

Interpretation of NMR Data:

-

¹H NMR: The aromatic protons of the benzyl group are expected in the 7.2-7.4 ppm region. The benzylic protons will appear as a singlet around 3.5 ppm. The protons on the piperazine ring will show complex multiplets in the upfield region. The large singlet at ~1.45 ppm is characteristic of the nine equivalent protons of the Boc group, and the doublet at ~1.15 ppm corresponds to the methyl group at the chiral center.

-

¹³C NMR: The carbonyl carbon of the Boc group will be the most downfield signal around 155 ppm. The aromatic carbons will appear in the 127-138 ppm range. The characteristic quaternary and methyl carbons of the Boc group will be at ~79.5 and ~28.4 ppm, respectively. The piperazine ring carbons and the benzylic carbon will resonate in the 45-65 ppm region.

Applications in Drug Discovery and Development

tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate is a high-value chiral building block primarily utilized in the synthesis of complex molecular architectures for drug discovery. Its utility stems from the combination of a defined stereocenter and orthogonally protected nitrogens.

Role as a Chiral Synthon

The introduction of the (R)-methyl group provides a three-dimensional structural element that can be crucial for achieving high-affinity and selective binding to biological targets such as enzymes and G-protein coupled receptors (GPCRs). Many clinically successful drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects.

Strategic Deprotection and Further Functionalization

The true synthetic power of this intermediate lies in its potential for selective deprotection and subsequent elaboration.

Caption: Orthogonal deprotection strategies for downstream functionalization.

-

N1-Boc Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, selectively removes the Boc group, liberating the N1 amine for further reactions (e.g., amide bond formation, reductive amination) while leaving the benzyl group intact.

-

N4-Benzyl Deprotection: Catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium on carbon catalyst) cleaves the N4-benzyl group, exposing the N4 amine for functionalization. This reaction is orthogonal to the acid-labile Boc group.

This strategic flexibility allows medicinal chemists to build molecular complexity in a controlled and predictable manner, making it an invaluable tool in lead optimization campaigns. Chiral piperazine cores are found in a variety of therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and oncology.

Conclusion

tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate is a sophisticated and versatile chiral building block that embodies key principles of modern synthetic and medicinal chemistry. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the efficient construction of complex, enantiomerically pure molecules. The synthetic protocols and characterization data provided in this guide offer a reliable foundation for its preparation and use. For researchers and drug development professionals, mastering the application of such advanced intermediates is crucial for navigating the challenges of contemporary drug discovery and for unlocking new therapeutic possibilities.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Supplementary Information for various Boc-protected amines. Supporting Information. [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central (PMC) - NIH. [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

Sources

commercial availability of chiral 2-methylpiperazine

An In-Depth Technical Guide to the Commercial Availability and Synthesis of Chiral 2-Methylpiperazine

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of chiral building blocks is a cornerstone of modern pharmaceutical design. The piperazine scaffold, in particular, is a privileged structure found in numerous approved drugs, valued for its ability to modulate physicochemical properties and present pharmacophoric elements in a defined spatial orientation.[1][2] The introduction of a chiral center, as seen in 2-methylpiperazine, offers a refined tool for optimizing drug-target interactions and enhancing selectivity.[3]

This guide provides a comprehensive technical overview of chiral 2-methylpiperazine, focusing on its commercial availability, robust synthetic routes, and critical applications. We will delve into the causality behind synthetic choices and provide field-proven protocols to empower scientists in their research and development endeavors.

Commercial Availability and Sourcing

Enantiomerically pure (R)- and (S)-2-methylpiperazine are commercially available from a variety of suppliers, though availability can range from research quantities (grams) to bulk quantities (kilograms). The racemic mixture is also widely available and often serves as the starting material for chiral resolution.[4][5][6][7]

When sourcing these compounds, it is crucial to consider not only the enantiomeric purity (enantiomeric excess, ee) but also the chemical purity and the form in which it is supplied (e.g., free base vs. salt). For synthetic applications, N-protected derivatives, such as the tert-butyloxycarbonyl (Boc) protected forms, are also commercially available and serve as valuable synthons for direct use in peptide couplings or other synthetic transformations.[8][9]

Table 1: Summary of Commercial Suppliers for Chiral 2-Methylpiperazine

| Compound | CAS Number | Typical Suppliers | Purity/Form |

| (S)-(+)-2-Methylpiperazine | 74879-18-8 | Sigma-Aldrich, Santa Cruz Biotechnology, ChemScene, ChemicalBook | ≥98% or ≥99% purity.[10][11][12][13] |

| (R)-(-)-2-Methylpiperazine | 75336-86-6 | Sigma-Aldrich, VSNCHEM, BLD Pharm, ChemicalBook | ≥97% purity.[14][15][16] |

| (±)-2-Methylpiperazine | 109-07-9 | Sigma-Aldrich, Thermo Scientific, Chem-Impex | ≥95% to ≥99% purity.[4][17][18] |

| (S)-1-Boc-2-methylpiperazine | 169447-70-5 | Various | Typically >97% purity.[9] |

| (R)-1-Boc-2-methylpiperazine | 170033-47-3 | Santa Cruz Biotechnology | Purity varies by supplier.[8] |

Note: This table is representative and not exhaustive. Researchers should consult specific supplier catalogs for current availability, pricing, and specifications.

Synthetic Strategies: Asymmetric Synthesis vs. Chiral Resolution

The acquisition of enantiopure 2-methylpiperazine is primarily achieved through two distinct strategies: asymmetric synthesis from a chiral pool starting material or resolution of a racemic mixture. The choice between these methods is often dictated by factors such as scale, cost, available starting materials, and the desired enantiomeric purity.

Asymmetric Synthesis from Chiral Precursors

Building the chiral molecule from an enantiopure starting material, such as an amino acid, is an elegant and highly effective approach. A well-established route utilizes (L)- or (D)-alanine as the chiral source to produce (S)- or (R)-2-methylpiperazine, respectively.[19]

An improved version of this synthesis was developed to overcome issues of low yield and poor solubility of intermediates seen in earlier methods.[20][21] The key innovation was the incorporation of an N-benzyl protecting group, which enhances the solubility of the diketopiperazine intermediate, facilitating a high-yield reduction step.

Step 1: Dipeptide Formation and Cyclization to (S)-1-Benzyl-3-methylpiperazine-2,5-dione

-

Couple N-Boc-(L)-alanine with ethyl N-benzylglycinate using standard peptide coupling methods (e.g., DCC/HOBt or EDC/HOBt) to yield the dipeptide.

-

Without purification, dissolve the crude dipeptide in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Bubble hydrogen chloride (HCl) gas through the solution to remove the Boc protecting group. Monitor consumption of the starting material by Thin Layer Chromatography (TLC).

-

Evaporate the solvent. Partition the residue between a large volume of ethyl acetate and saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HCl and induce cyclization.

-

Separate the organic layer, dry over sodium sulfate (Na₂SO₄), filter, and evaporate to yield the crude diketopiperazine.

-

Recrystallize from a solvent like toluene to obtain the pure (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Step 2: Reduction to (S)-4-Benzyl-2-methylpiperazine

-

Scientist's Note: This reduction is the critical step where the N-benzyl group's solubility enhancement is paramount.

-

In a suitably sized flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of the diketopiperazine from Step 1 in THF to the LiAlH₄ suspension, controlling the temperature with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

-